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molecular formula C5H3F3N2O2 B087815 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1259932-11-0

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B087815
M. Wt: 180.08 g/mol
InChI Key: VHKMTORCXXPIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365522B2

Procedure details

A solution of lithium hydroxide hydrate (1.265 g, 30.2 mmol) in water was added to a solution of ethyl 1-(((+/−)cis)-2-allylcyclohexyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a racemate (0.996 g, 3.02 mmol) in THF and MeOH and the mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo. The resulting turbid solution was diluted with water to provide a clear solution. The pH was adjusted to 1 by adding 1 M HCl and the mixture was stirred vigorously for 30 min. The resulting precipitate was collected by vacuum filtration to provide 1-(((+/−)-cis)-2-allylcyclohexyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a racemate (D60) as a white solid.
Name
lithium hydroxide hydrate
Quantity
1.265 g
Type
reactant
Reaction Step One
Name
5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[F:4][C:5]([F:15])([F:14])[C:6]1[NH:10][N:9]=[CH:8][C:7]=1[C:11]([O-:13])=[O:12].CO.Cl>O.C1COCC1>[F:15][C:5]([F:4])([F:14])[C:6]1[NH:10][N:9]=[CH:8][C:7]=1[C:11]([OH:13])=[O:12] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide hydrate
Quantity
1.265 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=NN1)C(=O)[O-])(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting turbid solution was diluted with water
CUSTOM
Type
CUSTOM
Details
to provide a clear solution
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=C(C=NN1)C(=O)O)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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